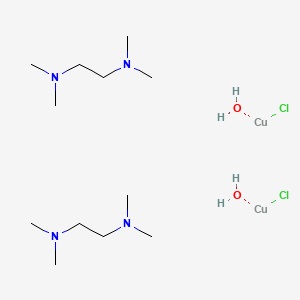

Cu-TMEDA catalyst

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. This catalyst is a coordination complex of copper with N,N,N′,N′-tetramethylethylenediamine (TMEDA). It is widely used in various organic synthesis reactions due to its ability to facilitate a range of chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The Cu-TMEDA catalyst can be synthesized by reacting copper(II) chloride with N,N,N′,N′-tetramethylethylenediamine in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions:

Oxidation Reactions: Cu-TMEDA catalyst is used in oxidative coupling reactions, such as the aerobic oxidative acylation of amides with alcohols to produce imides.

Substitution Reactions: It facilitates the Sandmeyer reaction, where aryldiazonium salts react with halides, cyanides, and thiocyanates to form corresponding aryl halides, nitriles, and thiocyanates.

Cycloaddition Reactions: It is employed in 1,3-dipolar cycloaddition reactions of pyrazolidinone-based dipoles to terminal alkynes.

Common Reagents and Conditions:

Reagents: Copper(II) chloride, N,N,N′,N′-tetramethylethylenediamine, various nucleophiles (e.g., halides, cyanides, thiocyanates), and oxidants (e.g., oxygen, tetrachloromethane).

Conditions: Reactions are typically carried out at room temperature in aqueous or methanolic solutions

Major Products:

Imides: From oxidative acylation of amides with alcohols.

Aryl Halides, Nitriles, and Thiocyanates: From Sandmeyer reactions.

Cycloaddition Products: From 1,3-dipolar cycloaddition reactions.

科学的研究の応用

Cu-TMEDA catalyst has a wide range of applications in scientific research:

Chemistry: It is used in various organic synthesis reactions, including oxidative coupling, cycloaddition, and substitution reactions

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: The catalyst is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

作用機序

The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N′,N′-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, facilitating various chemical transformations. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which are crucial for oxidative reactions . The TMEDA ligand also stabilizes the copper center, allowing for efficient regeneration of the active catalyst species .

類似化合物との比較

- Copper(I) trifluoromethanesulfonate

- Tetrakis(acetonitrile)copper(I) tetrafluoroborate

- Copper(I) acetate

Comparison:

- Uniqueness: Cu-TMEDA catalyst is unique due to its ability to facilitate a wide range of reactions, including oxidative coupling, cycloaddition, and substitution reactions . The presence of the TMEDA ligand enhances the reactivity and stability of the copper center, making it more versatile compared to other copper-based catalysts .

- Similarities: Like other copper-based catalysts, this compound is used in various organic synthesis reactions and shares similar reaction conditions and reagents .

生物活性

The Cu-TMEDA catalyst, comprising copper (Cu) and N,N,N',N'-tetramethylethylenediamine (TMEDA), has garnered attention in organic synthesis due to its effectiveness in various catalytic reactions. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Overview of this compound

Cu-TMEDA acts as a versatile catalyst in numerous organic transformations, particularly in coupling reactions and oxidation processes. TMEDA serves dual roles as a ligand and a base, enhancing the solubility and reactivity of copper species. This synergy allows for efficient catalysis under mild conditions.

The catalytic cycle typically involves the formation of a copper complex with TMEDA, which stabilizes reactive intermediates. The general mechanism can be summarized as follows:

- Formation of Copper Complex : Cu(I) or Cu(II) reacts with TMEDA to form a stable complex.

- Substrate Coordination : The substrate (e.g., alkynes or arylboronic acids) coordinates to the copper center.

- Reaction Pathway : The complex undergoes oxidative addition or reductive elimination, leading to product formation.

- Regeneration : The catalyst is regenerated for subsequent cycles.

1. Antimicrobial Properties

Recent studies have indicated that copper complexes exhibit antimicrobial activity. For instance, Cu-TMEDA has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism is thought to involve the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

2. Catalytic Oxidation Reactions

Cu-TMEDA has been effectively employed in aerobic oxidation reactions, such as the conversion of alcohols to aldehydes or ketones. These reactions are crucial in pharmaceutical synthesis and have shown promising yields.

- Case Study : In a study on the aerobic oxidation of alcohols using Cu-TMEDA, yields reached up to 95% under optimized conditions with a reaction time of only 2 hours .

3. Synthesis of Bioactive Compounds

The catalyst is also used in synthesizing bioactive compounds, such as anti-inflammatory agents and other pharmaceuticals. For example, the synthesis of tetrahydropyridine derivatives using Cu(OTf)2 and TMEDA was reported to exhibit significant anti-inflammatory activity .

Case Study 1: Dimerization of Terminal Acetylenes

A recent study demonstrated that terminal acetylenes could be dimerized efficiently using CuCl/TMEDA in the presence of carbon tetrachloride (CCl4). The reaction achieved yields up to 92%, showcasing the catalyst's effectiveness in forming conjugated diynes .

Case Study 2: Carbon Dioxide Fixation

Another notable application involves the use of Cu-TMEDA in the fixation of carbon dioxide into organic substrates, which is vital for developing sustainable chemical processes. The catalyst facilitated the incorporation of CO2 into boronic acids with high efficiency .

特性

IUPAC Name |

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXKYYDFGPZSOZ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Cl2Cu2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。